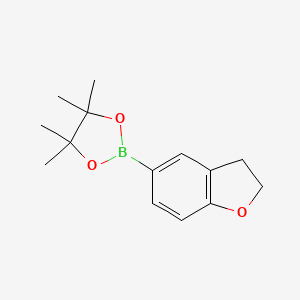

2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, a related compound, ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate, was synthesized by a two-step reaction . The structure of this compound was confirmed by 1H and 13C NMR, MS, FT-IR, and X-ray single crystal diffraction methods .Molecular Structure Analysis

The molecular structure of the related compound, ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate, was confirmed by 1H and 13C NMR, MS, FT-IR, and X-ray single crystal diffraction methods . The crystal structure of the target compound was optimized by density functional theory calculations .Scientific Research Applications

Synthesis of Arylidene Indanones

This compound has been used in the synthesis of two new 2,3-dihydrobenzofuran tethered arylidene indanones . The synthesis was carried out via an environmentally adequate and viable protocol .

Quantum Chemical Studies

The compound has been studied using Density Functional Theory (DFT) for spectroscopic, structural, and quantum correlation . The study provided insights into the optimized geometry, frontier molecular orbital, global reactivity descriptors, and thermodynamic parameters .

Molecular Electrostatic Potential Studies

The compound has been used in studies to explore the molecular electrostatic potential. This helps to locate the electrophilic and nucleophilic centres .

Synthesis of Chalcones

The compound has been used in the synthesis of three 2,3-dihydrobenzofuran linked chalcones . The synthesis process was followed by a detailed theoretical and experimental correlation .

Captodative Phenomenon Studies

The compound has been used in studies to understand the captodative phenomenon . This phenomenon is important in understanding the stability of radicals .

Synthesis of Biologically Potent Compounds

The 2,3-dihydrobenzofuran scaffold, which is part of this compound, is associated with various biologically potent compounds . This makes it a valuable compound in the field of therapeutic science .

Mechanism of Action

Target of Action

The compound, also known as 2,3-Dihydrobenzofuran-5-boronic acid pinacol ester, primarily targets kinase enzymes . Kinase enzymes play a crucial role in cellular processes, including cell growth, division, and metabolism. They function by transferring phosphate groups from ATP to specific substrates, a process known as phosphorylation .

Mode of Action

The compound interacts with its kinase targets by inhibiting their activity . This inhibition occurs through a variety of mechanisms, including induction of apoptosis and inhibition of VEGFR-2 . The result is a decrease in cell proliferation, which can be beneficial in conditions where cell growth is uncontrolled, such as in cancer .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with kinase enzymes . These enzymes are involved in numerous pathways, including signal transduction, cell cycle regulation, and apoptosis . By inhibiting kinase activity, the compound can disrupt these pathways and alter their downstream effects .

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation . This is achieved through the compound’s interaction with kinase enzymes and its subsequent effects on various biochemical pathways . The compound’s action can lead to apoptosis, or programmed cell death, which can help control the growth of cancer cells .

properties

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO3/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12/h5-6,9H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJUUXWJBMIGKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587820 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

937591-69-0 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-Methyl 3-methyl-2-(N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)butanoate](/img/structure/B1317484.png)

![1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid](/img/structure/B1317493.png)